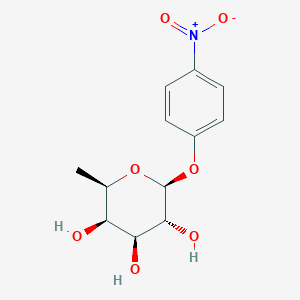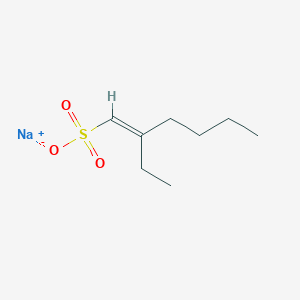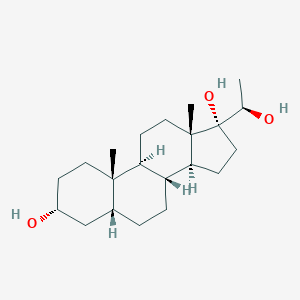
4-Cyano-1-methylpyridinium iodide
Overview
Description
4-Cyano-1-methylpyridinium iodide is a chemical compound that has been studied in various contexts due to its interesting properties and potential applications. Its synthesis and structural characteristics have been a subject of research in the field of chemistry.
Synthesis Analysis
The synthesis of 4-Cyano-1-methylpyridinium iodide and its derivatives can involve reactions under ambient conditions and may result in the formation of different salts. For example, Nguyen et al. (2016) describe the crystal structures of related red salts obtained unexpectedly from 4-Cyano-1-methylpyridinium iodide in water or methanol solution (Nguyen et al., 2016).
Molecular Structure Analysis
The molecular structure of 4-Cyano-1-methylpyridinium iodide has been analyzed using various techniques like X-ray diffraction and computational methods. Studies like the one by Barczyński et al. (2013) have used density functional theory (DFT) to compare calculated molecular geometries with experimental data, offering insights into the electrostatic interactions within the molecule (Barczyński et al., 2013).
Chemical Reactions and Properties
The compound exhibits reactivity with various chemicals. For instance, Landquist (1976) noted that the cyano-group in 4-cyanopyridinium salts can be replaced by hydrazine or aliphatic amines, indicating its susceptibility to nucleophilic substitutions (Landquist, 1976).
Physical Properties Analysis
Physical properties such as melting points and color changes have been reported. Nguyen et al. (2016) mention the melting points of different derived salts, highlighting the variability in physical properties depending on the derived form (Nguyen et al., 2016).
Chemical Properties Analysis
The chemical properties of 4-Cyano-1-methylpyridinium iodide are influenced by its molecular structure and the presence of the cyano group. Studies like that of Hardacre et al. (2008) have investigated the liquid structure of related ionic liquids to understand the influence of the electron-withdrawing group on the cation (Hardacre et al., 2008).
Scientific Research Applications
Red Salt Derivation : Nguyen et al. (2016) investigated the crystal structures of red salts derived from yellow 4-cyano-1-methylpyridinium iodide. These salts, obtained unexpectedly in water or methanol solution, are not widely described in chemical literature, suggesting a novel area of research in crystallography and materials science (Nguyen et al., 2016).
Reaction with Hydroxylamine : Möhrle and Niessen (2000) explored the reaction of N-alkylpyridinium salts with hydroxylamine, noting that 4-cyano-1-methylpyridinium iodides undergo no ring cleavage but alter the functional group. This indicates potential applications in organic synthesis and chemical transformations (Möhrle & Niessen, 2000).
Aqueous Ammonia or Amine Solutions : Moracci et al. (1979) studied the reaction of 3-cyano-1-methylpyridinium iodide with aqueous methylamine or ethylamine, leading to various chemical products. This study contributes to understanding the reactivity and potential applications in creating novel compounds (Moracci et al., 1979).
Weak Hydrogen Bonds Influence : Koplitz et al. (2003) analyzed how weak hydrogen bonds affect the properties of 3-cyano-N-methylpyridinium chloride and iodide. This research is valuable for understanding molecular interactions and designing materials with specific properties (Koplitz et al., 2003).
Pyridinium–Metal Iodide Complexes : Glavcheva et al. (2004) synthesized new pyridinium–metal iodide complexes and found that 4-cyano-1-methylpyridinium iodides form crystalline complexes with specific metals. This has implications in the development of nonlinear optical materials (Glavcheva et al., 2004).
Nucleophilic Replacements : Landquist (1976) noted that the cyano-group in 1-alkyl-4-cyanopyridinium salts is easily replaced by hydrazine or aliphatic amines, which is significant for chemical synthesis and modification processes (Landquist, 1976).
Safety and Hazards
properties
IUPAC Name |
1-methylpyridin-1-ium-4-carbonitrile;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N2.HI/c1-9-4-2-7(6-8)3-5-9;/h2-5H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYMOWHFGSCKGU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C#N.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380255 | |
| Record name | 4-Cyano-1-methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-1-methylpyridinium iodide | |
CAS RN |
1194-04-3 | |
| Record name | Pyridinium, 4-cyano-1-methyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 122827 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001194043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1194-04-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122827 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Cyano-1-methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 4-cyano-1-methylpyridinium iodide and how do these influence its crystal packing?
A1: 4-Cyano-1-methylpyridinium iodide (C₇H₇N₂⁺·I⁻) is an ionic compound comprising a 4-cyano-1-methylpyridinium cation and an iodide anion. The crystal structure is characterized by weak interactions, primarily C—H⋯N hydrogen bonds, that dictate its packing arrangement. [, ] Specifically, the cations form inversion-related dimers through pairwise C—H⋯N hydrogen bonds between the cyano group of one molecule and a hydrogen atom on the pyridine ring of another. [] These dimers further interact via C—H⋯N hydrogen bonds, generating layers within the crystal lattice. [] Additionally, C—H⋯I interactions between the cation and the iodide anion link these layers, forming the three-dimensional structure. []
Q2: Has 4-cyano-1-methylpyridinium iodide been used in the synthesis of any other compounds, and if so, what is its role?
A2: Yes, 4-cyano-1-methylpyridinium iodide has been used as a starting material in the synthesis of bis(4-cyano-1-methylpyridinium) bis(1,2-dicyanoethene-1,2-dithiolato-κ2S,S′)cuprate(II). [] In this synthesis, it reacts with copper(II) chloride dihydrate and disodium maleonitriledithiolate to yield the desired cuprate(II) complex. [] The 4-cyano-1-methylpyridinium cation acts as a counterion to the negatively charged cuprate(II) complex in the final compound. []
Q3: Have there been any computational studies performed on 4-cyano-1-methylpyridinium iodide or its derivatives, and what insights have they provided?
A3: Yes, dispersion-corrected density functional theory (DFT-D) calculations have been employed to investigate the energetic aspects of the solid-state structures of 4-cyano-1-methylpyridinium hexafluoridophosphate and its isomers. [] These calculations provided insights into the weak interactions, such as C—H⋯F hydrogen bonds and P—F⋯π interactions, contributing to the stability and packing arrangements observed in their crystal structures. [] Such computational approaches can be valuable tools for understanding the structural and energetic properties of this class of compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















